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Foreword: The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as
a privileged structure in the design of kinase inhibitors and other therapeutic agents.[1][2][3] Its
bioisosteric relationship with indole, coupled with unique hydrogen bonding capabilities, makes
it a highly sought-after heterocyclic motif.[4] Within this class, 3-lodo-1H-indazole-5-
carbaldehyde (CAS No. 944899-01-8) emerges as a particularly valuable synthetic
intermediate. Its dual functionality—a reactive aldehyde group and a versatile iodine
substituent—offers two orthogonal points for molecular elaboration, making it a powerful
building block for constructing diverse chemical libraries aimed at drug discovery.[5][6] This
guide provides a comprehensive overview of its synthesis, detailed structural characterization,
and insights into its chemical reactivity, grounded in established scientific principles.

Part 1: Strategic Synthesis of 3-lodo-1H-indazole-5-
carbaldehyde

The primary and most efficient route to 3-lodo-1H-indazole-5-carbaldehyde is the direct
electrophilic iodination of the corresponding precursor, 1H-indazole-5-carbaldehyde. This
method is favored for its operational simplicity and high yields.
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Core Principle: Electrophilic Aromatic Substitution

The indazole ring system, while aromatic, exhibits varied reactivity across its positions. The C3
position is particularly susceptible to electrophilic attack, especially under basic conditions. The
reaction mechanism proceeds via the deprotonation of the N1-hydrogen by a base (e.qg.,
NaOH, KOH). This generates an indazolide anion, which significantly enhances the electron
density of the heterocyclic ring, thereby activating it towards electrophilic substitution. Molecular
iodine (I2) then acts as the electrophile, leading to the regioselective formation of the C3-iodo
bond.

Synthetic Workflow Diagram
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Caption: High-level workflow for the direct iodination synthesis.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established methods for the C3-
iodination of indazoles.[1][5]

Materials:

1H-indazole-5-carbaldehyde

e lodine (I2)

e Sodium hydroxide (NaOH)

e N,N-Dimethylformamide (DMF)

o Ethyl acetate (EtOAC)

e Hexane

» Saturated sodium thiosulfate solution
e Brine

¢ Anhydrous magnesium sulfate (MgSQOa)
« Silica gel (for chromatography)
Procedure:

e Reaction Setup: In a round-bottom flask, dissolve 1H-indazole-5-carbaldehyde in N,N-
Dimethylformamide (DMF).

o Addition of Reagents: To the stirred solution, add sodium hydroxide, followed by the portion-
wise addition of molecular iodine. The base is critical as it facilitates the deprotonation of the
indazole N-H, activating the ring for electrophilic attack.
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e Reaction: Allow the mixture to stir at room temperature overnight. The progress of the
reaction can be monitored by Thin Layer Chromatography (TLC).

e Quenching and Extraction: Upon completion, concentrate the reaction mixture under
reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic
layer sequentially with saturated sodium thiosulfate solution (to quench excess iodine) and
brine.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOea, filter, and
concentrate in vacuo to yield the crude product.

« Purification: Purify the crude solid by silica gel column chromatography using an appropriate
eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 3-lodo-1H-indazole-5-
carbaldehyde as a pure solid.

Part 2: Comprehensive Structural Characterization

Confirming the identity and purity of the synthesized molecule is paramount. A combination of
spectroscopic and spectrometric techniques provides an unambiguous structural assignment.

Physicochemical and Spectroscopic Data Summary
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Property Data Source(s)
Molecular Formula CsHsIN20 [5]
Molecular Weight 272.04 g/mol [5]1[6]

CAS Number 944899-01-8 [6][7]
Appearance Expected to be a solid

0 ~14.3 (brs, 1H, NH), ~10.2
(s, 1H, CHO), ~8.5 (s, 1H, H4), :

1H NMR (DMSO-ds) Predicted based on[8]
~7.7 (d, 1H, H6), ~7.6 (d, 1H,

H7)

6 ~187 (CHO), ~142 (C7a),
~140 (C5), ~135 (C4), ~129 _

13C NMR (DMSO-de) Predicted based on[8]
(C6), ~123 (C7), ~113 (C3a),

~89 (C3-1)

~3200-3100 (N-H stretch),
~1670 (C=0 stretch, )

IR (KBr, cm™1) Predicted based on][8]
aldehyde), ~1600, ~1450

(Aromatic C=C stretch)

m/z calculated for CsHalN20
HRMS (ESI) - [8]
[M-H]~: 270.9368

Analysis of Spectroscopic Data

 NMR Spectroscopy: Nuclear Magnetic Resonance is the most powerful tool for elucidating
the carbon-hydrogen framework.

o 'H NMR: The spectrum is expected to show a characteristic downfield singlet for the
aldehyde proton (~10.2 ppm). The aromatic region will display signals corresponding to
the three protons on the benzene ring, with their specific splitting patterns confirming the
5- and 3- substitution. A broad singlet at a very low field (~14.3 ppm) is indicative of the
acidic N-H proton.
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o 18C NMR: The presence of eight distinct carbon signals is expected. The aldehyde
carbonyl carbon will appear significantly downfield (~187 ppm). The carbon atom attached
to the iodine (C3) will be found at a relatively upfield chemical shift (~89 ppm) due to the
heavy atom effect. The remaining signals correspond to the carbons of the bicyclic
aromatic system.[8]

¢ Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present
in the molecule.[9] Key vibrational bands include a strong absorption around 1670 cm~1 for
the aldehyde carbonyl (C=0) group and a broad band above 3100 cm~* corresponding to
the N-H stretching vibration.

» Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact
mass of the molecule, which is used to confirm its elemental composition (CsHsIN20).[9]
Electron lonization (EI) mass spectrometry would reveal characteristic fragmentation
patterns, likely involving the loss of the formyl radical (*\CHO) or carbon monoxide (CO) from
the parent molecule.[10]

Characterization Workflow Diagram

( Purified Synthetic Product )

NMR Spectroscopy Mass Spectrometry
(*H, 13C) (HRMS) IR Spectroscopy
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Caption: Standard workflow for structural elucidation and purity analysis.

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of 3-lodo-1H-indazole-5-carbaldehyde lies in the distinct reactivity of its
two functional groups, allowing for sequential and selective modifications.

o Reactivity at the C3-lodo Position: The iodine atom serves as an excellent leaving group in a
variety of metal-catalyzed cross-coupling reactions. This is its most significant feature for
applications in medicinal chemistry, enabling the facile introduction of diverse substituents.[5]

o Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a
palladium catalyst to form new carbon-carbon bonds. This is a robust method for
introducing aryl or heteroaryl groups.

o Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to install alkynyl
moieties.

o Heck Coupling: Reaction with alkenes to form substituted alkenes.

¢ Reactivity at the C5-Aldehyde Position: The aldehyde group is a versatile handle for
numerous classical organic transformations.[5]

o Reductive Amination: Conversion to an amine by reaction with an amine followed by
reduction.

o Oxidation: Oxidation to the corresponding carboxylic acid.
o Reduction: Reduction to a primary alcohol.
o Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

o Condensation Reactions: Participation in Knoevenagel or aldol-type condensations to
build more complex carbon skeletons.[10]

This dual reactivity allows researchers to first elaborate the molecular core using the aldehyde
and then diversify the product through cross-coupling at the iodo position, or vice versa,
providing a powerful platform for generating novel compounds for biological screening.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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